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molecular formula C11H9NO2 B154132 Methyl 3-(3-cyanophenyl)acrylate CAS No. 52116-81-1

Methyl 3-(3-cyanophenyl)acrylate

Cat. No. B154132
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442702B2

Procedure details

A mixture of 3-(3-cyano-phenyl)-acrylic acid methyl ester of Step B (1.37 g, 7.32 mmol), 10% palladium on carbon (1.0 g), and HCl (4N in dioxane, 3 mL) in MeOH (50 mL) was hydrogenated on a Parr shaker at 50 psi for 65 h. The catalyst was removed by filtration through Celite and the solution was concentrated to provide the title compound (1.97 g). 1H NMR (400 MHz, CD3OD) δ 7.35-7.24 (m, 4H), 4.06 (s, 2H), 3.60 (s, 3H), 2.92 (t, 2H), 2.64 (t, 2H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]#[N:13])[CH:7]=1.[ClH:15]>[Pd].CO>[ClH:15].[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][NH2:13])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
COC(C=CC1=CC(=CC=C1)C#N)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
Cl.COC(CCC1=CC(=CC=C1)CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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